molecular formula C3H5N3OS B15452686 N-Nitroso-1-aziridinecarbothioamide CAS No. 62724-30-5

N-Nitroso-1-aziridinecarbothioamide

Cat. No.: B15452686
CAS No.: 62724-30-5
M. Wt: 131.16 g/mol
InChI Key: CAGOZADTYXCILJ-UHFFFAOYSA-N
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Description

N-Nitroso-1-aziridinecarbothioamide is a nitrosated derivative of the heterocyclic amine 1-aziridinecarbothioamide. As an N-nitroso compound, it contains the characteristic nitroso (-N=O) group bonded to a nitrogen atom within a strained aziridine ring (a three-membered cyclic amine) and a thioamide (-C(=S)-NH₂) substituent.

Properties

CAS No.

62724-30-5

Molecular Formula

C3H5N3OS

Molecular Weight

131.16 g/mol

IUPAC Name

N-nitrosoaziridine-1-carbothioamide

InChI

InChI=1S/C3H5N3OS/c7-5-4-3(8)6-1-2-6/h1-2H2,(H,4,7,8)

InChI Key

CAGOZADTYXCILJ-UHFFFAOYSA-N

Canonical SMILES

C1CN1C(=S)NN=O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Chemical Properties

The table below compares N-Nitroso-1-aziridinecarbothioamide with key analogs:

Compound Name Molecular Formula Structural Features Key Reactivity/Applications
This compound C₃H₅N₃OS (hypothetical) Aziridine ring (3-membered), thioamide group High ring strain increases reactivity; potential use in synthesizing thiol-containing drugs
N-Nitrosothiazolidine C₃H₆N₂OS Thiazolidine ring (5-membered, S and N atoms) Stable reference standard for QC; used in nitrosamine impurity detection in APIs
N-Nitroso-L-azetidine-2-carboxylic acid C₄H₆N₂O₃ Azetidine ring (4-membered), carboxylic acid Chiral reference material; QC for azetidine-derived pharmaceuticals
Ranitidine nitroso impurities Varies (e.g., C₁₃H₂₀N₄O₃S) Complex furan and thioether substituents Regulated impurities in ranitidine; require sensitive analytical methods for detection

Key Observations :

  • Ring Size and Strain : The aziridine ring (3-membered) in this compound confers greater ring strain compared to 4-membered (azetidine) or 5-membered (thiazolidine) analogs, likely enhancing its reactivity in nucleophilic or ring-opening reactions .
  • Functional Groups : The thioamide group distinguishes it from analogs like N-Nitroso-L-azetidine-2-carboxylic acid (carboxylic acid) and N-Nitrosothiazolidine (sulfur-containing ring), influencing solubility and stability .

Toxicity and Carcinogenicity

N-Nitroso compounds are potent carcinogens in animal models, with evidence linking prenatal exposure to brain tumors in humans . While specific data on this compound is scarce, its structural similarity to regulated nitrosamines suggests comparable risks:

  • Mechanism : Metabolic activation generates alkylating diazonium ions, causing DNA adducts .
  • Epidemiological Data : Maternal exposure to nitrosamine precursors (e.g., cured meats, nitrosatable drugs) correlates with childhood brain tumors (odds ratio: 1.5–3.4) .

Q & A

Q. What are the validated analytical methods for detecting N-Nitroso-1-aziridinecarbothioamide in pharmaceutical matrices?

Methodological Answer: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for detecting trace levels of N-nitroso compounds. Use deuterated internal standards (e.g., N-Nitrosodiethyl-d10-amine) to improve accuracy via isotope dilution . Method validation must follow EMA/FDA guidelines, including parameters like specificity, linearity (1–100 ng/mL range), precision (RSD <15%), and limits of detection (LOD ≤1 ng/g) . Certified reference materials (CRMs) meeting USP/EMA standards are critical for calibration .

Q. How is this compound synthesized, and what are its key stability considerations?

Methodological Answer: Synthesis involves nitrosation of the parent aziridinecarbothioamide using sodium nitrite under acidic conditions (pH 2–3) at 0–5°C to minimize side reactions . Stability is pH- and temperature-dependent: store at ≤-20°C in amber vials to prevent photodegradation. Accelerated stability studies (40°C/75% RH for 6 months) should confirm degradation pathways, with LC-MS monitoring for nitroso group loss or ring-opening byproducts .

Q. What regulatory thresholds apply to this compound in pharmaceuticals?

Methodological Answer: The EMA and FDA enforce a permissible daily exposure (PDE) limit of 26.5 ng/day for most nitrosamines. For method development, ensure a limit of quantification (LOQ) ≤30% of the PDE. Batch-specific risk assessments must identify precursors (e.g., secondary amines) and nitrosating agents (e.g., nitrites) in API synthesis .

Q. How are reference standards for this compound characterized?

Methodological Answer: CRMs require multi-technique characterization:

  • Purity : ≥98% by quantitative NMR (qNMR) or LC-UV.
  • Structure : High-resolution MS (HRMS) and FT-IR for functional group confirmation.
  • Traceability : Cross-validated against pharmacopeial standards (e.g., USP Lot P123) . Storage at 2–8°C in inert atmospheres prevents degradation .

Q. What are the primary degradation pathways of this compound under stress conditions?

Methodological Answer: Hydrolytic degradation dominates in aqueous media (t½ = 72 h at pH 7.4, 25°C), releasing nitric oxide and regenerating the parent amine. Oxidative pathways (e.g., peroxide exposure) cleave the aziridine ring, forming sulfonic acid derivatives. Use forced degradation studies (0.1 M HCl/NaOH, 3% H₂O₂) with LC-HRMS to identify major impurities .

Advanced Research Questions

Q. How can contradictions in stability data across different experimental models be resolved?

Methodological Answer: Conflicting data often arise from matrix effects (e.g., excipients in tablets vs. pure API). Apply orthogonal methods:

  • Kinetic modeling : Compare Arrhenius plots (Ea = 50–70 kJ/mol) for degradation in buffer vs. complex matrices.
  • Microscopy : Assess crystallinity changes via XRPD, as amorphous regions accelerate degradation.
  • Isotope tracing : Use ¹⁵N-labeled nitrosamine to track nitroso group stability .

Q. What experimental designs assess in vivo nitrosation of 1-aziridinecarbothioamide precursors?

Methodological Answer: Simulate gastric nitrosation:

  • In vitro : Incubate precursor (1 mM) with nitrite (2 mM) at pH 2.0 (37°C, 2 h). Quantify nitroso product via LC-MS/MS .
  • In vivo (rodent) : Administer ¹³C-labeled precursor + NaNO₂, then analyze plasma/tissues for ¹³C-nitroso compound using accelerator MS . Adjust for interspecies differences (e.g., gastric pH, microbiota).

Q. How can conflicting analytical results between LC-MS and GC-MS methods be reconciled?

Methodological Answer: Discrepancies often stem from thermal lability (GC-MS) or ionization suppression (LC-MS):

  • Derivatization : Use pentafluorobenzyl bromide to enhance GC-MS volatility.
  • Ion pairing : Add 0.1% heptafluorobutyric acid in LC-MS to improve ionization.
  • Cross-validation : Spike recovery studies (80–120%) in triplicate matrices .

Q. What strategies mitigate this compound formation during API synthesis?

Methodological Answer: Implement Quality by Design (QbD) controls:

  • Nitrite scavengers : Add ascorbic acid (1:1 molar ratio to nitrite).
  • Process parameters : Limit reaction temperature to ≤10°C and pH >8.0.
  • PAT : Real-time Raman spectroscopy to monitor nitroso group formation .

Q. How do structural modifications influence the carcinogenic potency of this compound analogs?

Methodological Answer: Conduct SAR studies using Ames II assays and transgenic rodent models:

  • Aziridine ring substitution : Methyl groups at C2 reduce mutagenicity (TD₅₀ >10 mg/kg).
  • Thioamide replacement : Carboxamide analogs show 90% lower DNA adduct formation in HepG2 cells.
  • Nitroso position : Meta-substitution decreases hepatic bioactivation via CYP2E1 .

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